3-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Overview
Description
3-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a naphthalene-carbonyl-piperazine moiety and a trimethyl-pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or diesters under acidic or basic conditions.
Introduction of the naphthalene-carbonyl-piperazine moiety: This step involves the acylation of piperazine with naphthalene-1-carbonyl chloride, followed by nucleophilic substitution on the pyridazine ring.
Attachment of the trimethyl-pyrazolyl group: This is typically done via a nucleophilic aromatic substitution reaction, where the pyrazole derivative is introduced to the pyridazine core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the naphthalene moiety, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperazine moieties.
Reduction: Reduced forms of the naphthalene-carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological pathways, making it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(benzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- 3-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 3-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Uniqueness
The uniqueness of 3-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalene-carbonyl-piperazine moiety and the trimethyl-pyrazolyl group provides a unique combination of steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
naphthalen-1-yl-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-17-18(2)28-31(19(17)3)24-12-11-23(26-27-24)29-13-15-30(16-14-29)25(32)22-10-6-8-20-7-4-5-9-21(20)22/h4-12H,13-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLSUSLNYOSXTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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